molecular formula C36H38N4O2 B11023963 Biphenyl-2,2'-diylbis[(4-benzylpiperazin-1-yl)methanone]

Biphenyl-2,2'-diylbis[(4-benzylpiperazin-1-yl)methanone]

Cat. No.: B11023963
M. Wt: 558.7 g/mol
InChI Key: BUHLRQTUAPSAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-[BIPHENYL-2,2’-DIYLDI(CARBONYL)]BIS(4-BENZYLPIPERAZINE) is a complex organic compound characterized by its biphenyl core structure, which is substituted with carbonyl groups and benzylpiperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[BIPHENYL-2,2’-DIYLDI(CARBONYL)]BIS(4-BENZYLPIPERAZINE) typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl core, followed by the introduction of carbonyl groups through oxidation reactions. The final step involves the attachment of benzylpiperazine groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often requires stringent control of reaction conditions, such as temperature, pressure, and pH, to optimize the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[BIPHENYL-2,2’-DIYLDI(CARBONYL)]BIS(4-BENZYLPIPERAZINE) undergoes various chemical reactions, including:

    Oxidation: Introduction of carbonyl groups.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution to attach benzylpiperazine groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,1’-[BIPHENYL-2,2’-DIYLDI(CARBONYL)]BIS(4-BENZYLPIPERAZINE) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-[BIPHENYL-2,2’-DIYLDI(CARBONYL)]BIS(4-BENZYLPIPERAZINE) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biphenyl core allows it to fit into hydrophobic pockets of proteins, while the benzylpiperazine groups can form hydrogen bonds or ionic interactions, modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl-2,2’-dicarboxaldehyde: Similar biphenyl core but different functional groups.

    1,1’-Biphenyl-4,4’-diyldi-1H-imidazole: Contains imidazole groups instead of benzylpiperazine.

Uniqueness

1,1’-[BIPHENYL-2,2’-DIYLDI(CARBONYL)]BIS(4-BENZYLPIPERAZINE) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C36H38N4O2

Molecular Weight

558.7 g/mol

IUPAC Name

[2-[2-(4-benzylpiperazine-1-carbonyl)phenyl]phenyl]-(4-benzylpiperazin-1-yl)methanone

InChI

InChI=1S/C36H38N4O2/c41-35(39-23-19-37(20-24-39)27-29-11-3-1-4-12-29)33-17-9-7-15-31(33)32-16-8-10-18-34(32)36(42)40-25-21-38(22-26-40)28-30-13-5-2-6-14-30/h1-18H,19-28H2

InChI Key

BUHLRQTUAPSAHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)N5CCN(CC5)CC6=CC=CC=C6

Origin of Product

United States

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